(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Description
(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17ClN8O and its molecular weight is 384.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeα-amylase and CDK2 . These enzymes play crucial roles in biological processes such as carbohydrate metabolism and cell cycle regulation, respectively.
Mode of Action
For instance, certain pyrrolo[2,3-d]pyrimidine-based analogues have demonstrated the ability to inhibit the α-amylase enzyme . Similarly, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2 .
Biochemical Pathways
Inhibition of α-amylase can impact the breakdown of complex carbohydrates into glucose, potentially influencing blood glucose levels . Inhibition of CDK2 can disrupt cell cycle progression, potentially affecting cell proliferation .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . For instance, certain pyrrolo[2,3-d]pyrimidine-based analogues have demonstrated significant inhibitory effects on α-amylase, suggesting potential antidiabetic action .
Properties
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN8O/c18-12-3-1-4-13(11-12)21-15-14(22-24-23-15)16(27)25-7-9-26(10-8-25)17-19-5-2-6-20-17/h1-6,11H,7-10H2,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNPETVHNUWXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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